Lipophilicity (LogP) Comparison: 6- vs. 4-Aminomethyl Pyridinone Regioisomers
The lipophilicity of 6-(Aminomethyl)pyridin-2(1H)-one (LogP = -0.1664) is significantly higher than that of its 4-regioisomer, 4-(Aminomethyl)pyridin-2(1H)-one (LogP = -1.4) [1]. This ~1.2 LogP unit difference indicates the 6-substituted isomer is more than 10x more lipophilic, a property that can profoundly influence cellular permeability, solubility, and non-specific binding in biological assays [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.1664 |
| Comparator Or Baseline | 4-(Aminomethyl)pyridin-2(1H)-one, LogP = -1.4 |
| Quantified Difference | ΔLogP ≈ 1.23 |
| Conditions | Computed by XLogP3 3.0 (PubChem) for 4-regioisomer; vendor-reported data for 6-regioisomer. |
Why This Matters
For procurement, this confirms the specific isomer is not a lipophilicity equivalent, directly impacting its suitability for permeability-limited drug discovery programs or as an internal standard in reversed-phase chromatography.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 15079301, 4-(Aminomethyl)pyridin-2(1H)-one. Computed Properties section showing LogP -1.4. Accessed April 19, 2026. View Source
